6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Scientific Research Applications
6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against strains such as E. coli and B.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Future Directions
The future directions in the research of “6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Further studies could also focus on modifying its structure to enhance its properties or reduce any potential toxicity.
Mechanism of Action
Target of Action
Compounds similar to “6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” often target specific enzymes or receptors in the body. These targets are usually proteins that play key roles in biochemical pathways .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein. This can alter the protein’s activity, leading to changes in the biochemical processes in which the protein is involved .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme, disrupting a metabolic pathway, or it might activate a receptor, triggering a signaling pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will influence its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized by enzymes, and how it is excreted can all affect the compound’s effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action will depend on the specific biochemical pathways it affects. This could range from changes in cell behavior to alterations in the production of certain molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-component reactions. One common method involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. This reaction is often catalyzed by pyridine-2-carboxylic acid, which acts as an efficient catalyst under mild conditions, yielding the desired product in excellent yields (84-98%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalysts such as pyridine-2-carboxylic acid can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-methyl-1-phenylpyrazole: This compound shares a similar pyrazole core and exhibits comparable biological activities .
Thienopyridine derivatives: These compounds also contain a pyridine moiety and have been studied for their antimicrobial properties .
Uniqueness
6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct biological activities. Its combination of a pyrazole and pyridine ring system makes it a versatile scaffold for drug development and other scientific applications.
Properties
IUPAC Name |
6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(25)15-9-17(14-6-2-1-3-7-14)22-18-16(15)11-21-23(18)12-13-5-4-8-20-10-13/h1-11H,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGYOLZVCQRYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CN=CC=C4)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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